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Compound of Interest |

[(2-Chlorophenyl)amino]
Compound Name:
(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143

. J

Synonyms: N-(2-Chlorophenyl)glycine; N-(2-Chlorophenyl)aminoethanoic acid CAS Registry
Number: 141-27-5 Molecular Formula: CsHsCINO2 Molecular Weight: 185.61 g/mol

Executive Summary & Chemical Identity

This technical guide profiles (2-Chlorophenyl)aminoacetic acid, a critical secondary amine
intermediate used primarily in the synthesis of fused heterocyclic systems, including indoxyls
(precursors to indigo dyes) and oxindoles.

CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from its structural
iIsomer, 2-amino-2-(2-chlorophenyl)acetic acid (also known as o-chlorophenylglycine).

» Target Molecule (This Guide): Aniline derivative.[1][2] The nitrogen is attached to the
aromatic ring.[2] (Structure: 2-CI-Ph-NH-CH2-COOH).

» Isomer (Not Covered): Phenylglycine derivative.[1][2][3][4][5] The nitrogen is on the

-carbon. Used in Clopidogrel synthesis.[3]

Physiochemical Profile
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Property Value | Description Experimental Context

) ) ) Oxidizes to beige/brown upon
White to off-white crystalline _ .
Appearance air exposure due to aniline
powder ]
moiety.

_ _ Decomposition often observed
Melting Point 170-172 °C
near MP.

Typical for

pKa (COOH) ~2.4 -amino acids; carboxyl proton

dissociates first.

The ortho-chloro substituent

reduces basicity of the amine
pKa (NH) ~3.5-4.0 via inductive electron

withdrawal compared to N-

phenylglycine.

Dissolves readily in aqueous
Solubilit Low in water (neutral/acidic alkali (NaOH, Na2COs3) forming
olubili
Y pH) the carboxylate salt. Soluble in

DMSO, Methanol.

Synthetic Routes & Production Protocols

The industrial and laboratory standard for synthesis involves the N-alkylation of 2-chloroaniline
with chloroacetic acid. This reaction is sensitive to pH; improper control leads to the formation
of the unwanted tertiary amine byproduct (double alkylation).

Protocol: N-Alkylation of 2-Chloroaniline
Reaction Type: Nucleophilic Substitution (
) Yield Potential: 80—85%

Reagents
e 2-Chloroaniline (1.0 eq)
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e Chloroacetic acid (1.0 eq)
e Sodium Hydroxide (2.0 eq) or Sodium Carbonate

o Water (Solvent)

Step-by-Step Methodology

» Neutralization: Dissolve chloroacetic acid in water and neutralize with 1.0 equivalent of base
at 0-5°C. This generates the chloroacetate anion, preventing acid-catalyzed polymerization.

» Addition: Add 2-chloroaniline to the agueous chloroacetate solution.
o Reflux: Heat the mixture to reflux (approx. 100°C).
e pH Maintenance (Critical): Slowly add the second equivalent of base over 1-2 hours.

o Why? As the reaction proceeds, HCl is generated (neutralized by base). If the pH drops
too low, the aniline becomes protonated (anilinium) and unreactive. If pH is too high
initially, the chloroacetic acid hydrolyzes to glycolic acid.

o Workup: Cool the solution. Acidify with HCI to pH ~3. The free acid form of (2-
chlorophenyl)aminoacetic acid will precipitate.

 Purification: Recrystallize from water or ethanol/water to remove unreacted aniline.

Reactivity & Synthetic Utility: The Indoxyl Pathway

The most authoritative application of this molecule is its cyclization to form the indole core. This
transformation is a variant of the Heumann-Pfleger Synthesis, historically significant for the
production of Indigo dyes, but currently relevant for accessing 7-chloroindole scaffolds in drug
discovery.

Mechanism: Intramolecular Cyclization

The carboxylic acid moiety acts as an electrophile (after activation) or the methylene carbon
becomes nucleophilic (after deprotonation), depending on the conditions.
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Pathway A: Alkali Fusion (Indoxyl Formation)

Heating the salt with NaOH/NaNH:z at 200°C+ causes cyclization to 7-chloroindoxyl, which
spontaneously oxidizes to 7,7'-dichloroindigo.

Pathway B: Acid Catalysis (Oxindole Formation)

Heating with mineral acid promotes cyclization to 7-chlorooxindole (7-chloroindolin-2-one).

Visualization: Synthesis & Cyclization Workflow

The following diagram details the flow from raw materials to heterocyclic scaffolds.
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Over-alkylation

7-Chlorooxindole
(Pharma Scaffold)

g . Reflux, pH 8-9
2-Chloroaniline (HCl)

Ikali Fusion
(2-Chlorophenyl) Al y
aminoacetic Acid NaNH2/NaOH, 200°C
(The Topic) Acid Cyclization
(Friedel-Crafts)

Chloroacetic Acid

Click to download full resolution via product page

Caption: Synthetic pathway from aniline precursors to fused heterocyclic systems via N-(2-
chlorophenyl)glycine.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against the following
benchmarks. The ortho-chloro effect is visible in the downfield shift of aromatic protons
compared to unsubstituted N-phenylglycine.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-de
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Chemical Shift
( L . Structural
Nucleus Multiplicity Assighment .
Insight
)
Carboxylic acid
H 12.60 Broad s -COOH proton
(exchangeable).
Secondary
H 7.27 s (broad) -NH- )
amine proton.
Adjacent to
1H 7.22-7.15 m Ar-H (C3) _
Chlorine.
1H 7.08-7.01 m Ar-H (C5)
d( Ortho to amine;
H 6.57 Ar-H (C6) shielded by
=5.6 Hz) resonance.
1H 6.49 — 6.44 m Ar-H (C4)
Methylene
bridge; singlet
H 3.83 S -CH2- confirms no
adjacent chiral
center.
Carbonyl carbon.
13C 172.3 - C=0
[11[6]
Ipso carbon
13C 143.7 - Ar-C (C1) attached to
Nitrogen.
13C 445 - -CHz- Alpha carbon.
Infrared Spectroscopy (FT-IR)[5]
e 3350-3400 cm~*: N-H stretching (secondary amine).
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e 2500-3000 cm~1: O-H stretching (broad, carboxylic acid).
e 1700-1720 cm~1: C=0 stretching (strong, carbonyl).
e 740-760 cm~1: C-Cl stretching (characteristic ortho-substitution pattern).

Safety & Handling (MSDS Summary)

While less volatile than its aniline precursor, this compound poses specific risks typical of
halogenated aromatic amines.

o Acute Toxicity: Harmful if swallowed. Metabolizes to release 2-chloroaniline, a known
methemoglobinemia inducing agent.

o Skin/Eye: Severe irritant. The acid functionality can cause burns upon prolonged contact.
o Storage: Store in amber glass. Light sensitivity leads to oxidative degradation (browning).

References

e Sigma-Aldrich.(S)-2-Amino-2-(2-chlorophenyl)acetic acid Product Sheet. (Note: Used for
physical property comparison of the isomer). Link

» National Center for Biotechnology Information.PubChem Compound Summary for CID
1501937, (2-Chlorophenyl)aminoacetic acid.Link

» RSC Advances.A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-
chloro-N-aryl acetamides. (2014).[5][7] Provides NMR spectral validation for N-(2-
chlorophenyl)glycine. Link

» PrepChem.Preparation of N-Phenylglycine. (Classic protocol adapted for chloro-derivatives).
Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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